1beta-Hydroxyeuscaphic acid
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Overview
Description
1beta-Hydroxyeuscaphic acid is a natural compound belonging to the class of triterpenoids. It is primarily found in certain plants, such as those in the genus Euskafia . This compound is known for its significant biological activities, including hepatoprotective, antimicrobial, and antioxidant properties .
Preparation Methods
1beta-Hydroxyeuscaphic acid is generally obtained through extraction and purification from the corresponding plants. The detailed preparation involves several steps:
Extraction: The compound is extracted from plant materials using solvents like methanol, ethanol, or DMSO.
Purification: The extract is then purified using techniques such as column chromatography to isolate this compound.
Chemical Synthesis: In some cases, further chemical synthesis may be required to obtain the pure compound.
Chemical Reactions Analysis
1beta-Hydroxyeuscaphic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1beta-Hydroxyeuscaphic acid has a wide range of scientific research applications:
Mechanism of Action
The hepatoprotective activity of 1beta-Hydroxyeuscaphic acid is primarily due to its ability to lower the leakage of intracellular enzymes, reduce protein oxidation, and decrease the incidence of apoptosis . The compound interacts with molecular targets and pathways involved in oxidative stress and cell death, thereby protecting liver cells from damage .
Comparison with Similar Compounds
1beta-Hydroxyeuscaphic acid is unique among triterpenoids due to its specific biological activities. Similar compounds include:
- Pomolic acid
- Fupenzic acid
- Ursolic acid
- Euscaphic acid
- Arjunic acid
- Tomentic acid
- 3beta-E-feruloyl corosolic acid
- Myrianthic acid
- Cecropiacic acid
- Ilexoside B
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C30H48O6 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aS,6aS,6bR,8aS,10S,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,20+,21-,22-,23-,26-,27-,28+,29-,30+/m1/s1 |
InChI Key |
VULLSLYDWNGNKZ-FYLGDIBQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H]([C@H]([C@H](C5(C)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
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